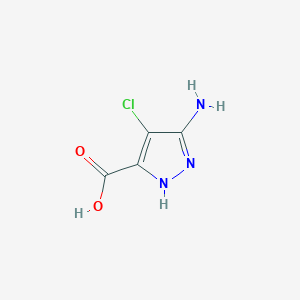
3-amino-4-chloro-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
The compound 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, orthogonally protected 3-(1-aminoalkyl)pyrazole- and 4,5-dihydropyrazole-5-carboxylic acids are prepared by 1,3-dipolar cycloaddition of α-aminonitrile imines with electron-deficient alkenes, which allows the pyrazole to be incorporated into pseudotri- and tetrapeptides . Additionally, 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides can react with acetylacetone and arylidenemalononitriles to yield pyrazolo[1,5-a]-pyrimidine derivatives . Furthermore, the synthesis of 5-amino-3-trifluoromethylisoxazole and -pyrazole-4-carboxylic acids involves the reactions of trifluoroacetonitrile oxide or -imines with cyanoacetic acid derivatives .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using spectroscopic methods. For example, the structures of synthesized compounds from the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were determined spectroscopically . In another study, the crystal structure of a pyrazole derivative was analyzed, revealing a trigonal space group and stabilization by intermolecular hydrogen bonds, which were also supported by Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions. The reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of 1H-pyrazole-3-carboxamide, while a different reaction condition yields a 3H-imidazo[4,5-b]pyridine derivative . Schiff bases can be obtained by treating carboxamides with isatin and selected aldehydes, leading to a range of synthesized products with potential antitumor activities . The behavior of aminoazole-4-carboxylic acids toward electrophiles has been examined, showing different outcomes such as diacylation and cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The small energy gap between the frontier molecular orbitals of a pyrazole derivative indicates its nonlinear optical activity . The reactivity of these compounds with various electrophiles can lead to different products, demonstrating the versatility of pyrazole derivatives in chemical synthesis . The antitumor activities of some pyrazolopyrimidines and Schiff bases derived from pyrazole carboxamides suggest that the structure-activity relationship (SAR) is an important aspect of their chemical properties .
Aplicaciones Científicas De Investigación
Functionalization Reactions
3-Amino-4-chloro-1H-pyrazole-5-carboxylic acid is involved in various functionalization reactions. For instance, studies have shown its conversion into corresponding carboxamides through reactions with different amines. This process has been demonstrated with good yield and studied both experimentally and theoretically, providing insights into the reaction mechanisms (Yıldırım, Kandemirli, & Demir, 2005).
Novel Ligand Synthesis
The compound is also used in the synthesis of novel ligands. Studies have focused on creating ligands with triazole moieties and exploring the potential of these ligands in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).
Nonlinear Optical Materials
Research into nonlinear optical (NLO) materials has utilized derivatives of 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid. These materials, characterized by various spectroscopy methods, show potential for optical limiting applications, which is crucial in areas like photonics (Chandrakantha et al., 2013).
Anti-Tobacco Mosaic Virus Activity
Another significant application is in the synthesis of compounds with bioactivity against tobacco mosaic virus (TMV). Pyrazole amide derivatives synthesized from 3-amino-4-chloro-1H-pyrazole-5-carboxylic acids have shown promising activity against TMV, indicating their potential in plant protection and virology research (Xiao et al., 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
3-amino-4-chloro-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,9,10)(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZRQELJATZCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402708 | |
| Record name | 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-chloro-1H-pyrazole-5-carboxylic acid | |
CAS RN |
351990-69-7 | |
| Record name | 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromopyrido[2,3-b]pyrazine](/img/structure/B1275775.png)




![2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1275795.png)







![[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B1275809.png)